

Application Notes and Protocols for Squalene Extraction from Microbial Fermentation Broth

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Squalene

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This document provides detailed protocols for the extraction of **squalene** from microbial fermentation broths, with a primary focus on the yeast *Saccharomyces cerevisiae*. The methodologies outlined are based on established solvent-based and supercritical fluid extraction techniques. Quantitative data from various studies are summarized for comparative analysis.

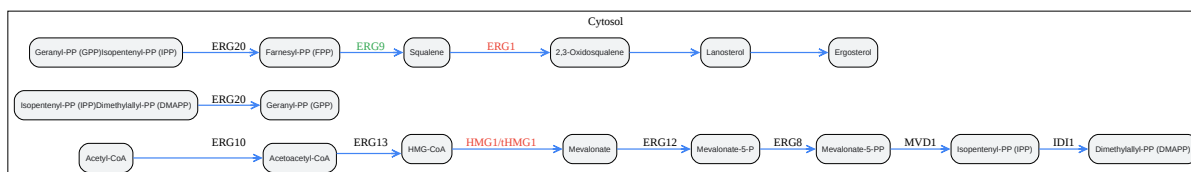
Introduction

Squalene, a triterpenoid hydrocarbon, is a valuable bioactive compound with significant applications in the pharmaceutical, cosmetic, and nutraceutical industries.^{[1][2][3]} Traditionally sourced from shark liver oil, microbial fermentation has emerged as a sustainable and controlled alternative for **squalene** production.^{[1][4]} Genetically engineered microorganisms, particularly *Saccharomyces cerevisiae*, have been developed to produce high titers of **squalene**. The efficient extraction of **squalene** from the fermentation broth is a critical step in the overall production process. This document details various protocols for **squalene** extraction and purification.

Squalene Biosynthesis in *Saccharomyces cerevisiae*

In *Saccharomyces cerevisiae*, **squalene** is an intermediate in the ergosterol biosynthesis pathway, also known as the mevalonate (MVA) pathway. Understanding this pathway is crucial for developing strategies to enhance **squalene** accumulation. Metabolic engineering efforts

often focus on overexpressing key enzymes like truncated HMG-CoA reductase (tHmg1) and down-regulating enzymes downstream of **squalene**, such as **squalene** epoxidase (ERG1).



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Mevalonate pathway for **squalene** biosynthesis in *S. cerevisiae*.

Experimental Protocols

This section provides detailed step-by-step protocols for the most common methods of **squalene** extraction from yeast fermentation broth.

Protocol 1: Alcohol/KOH Saponification followed by Hexane Extraction

This is a widely used method for its effectiveness in cell lysis and **squalene** recovery. The use of methanol has been shown to provide better **squalene** recovery compared to ethanol.

Materials:

- Yeast cell pellet
- Methanol or Ethanol

- Potassium Hydroxide (KOH) solution (60% w/v)
- n-Hexane
- Anhydrous Sodium Sulfate
- Centrifuge tubes (50 mL)
- Vortex mixer
- Water bath or heating block
- Rotary evaporator

Procedure:

- Cell Harvesting: Centrifuge the fermentation broth to pellet the yeast cells. Discard the supernatant.
- Saponification:
 - To the cell pellet, add a solution of 60% KOH and methanol. For example, for a specific dry cell weight, a defined volume of 40% KOH and 100% alcohol can be used.
 - Incubate the mixture in a water bath at a controlled temperature (e.g., 80°C) for 1-2 hours with intermittent vortexing. This step lyses the cells and saponifies lipids.
- Solvent Extraction:
 - Cool the mixture to room temperature.
 - Add an equal volume of n-hexane to the tube and vortex vigorously for 5-10 minutes to extract the **squalene** into the organic phase.
 - Centrifuge at 3000 x g for 10 minutes to separate the phases.
- Collection and Drying:
 - Carefully collect the upper hexane layer containing the **squalene**.

- Repeat the extraction step with a fresh portion of n-hexane to maximize recovery.
- Combine the hexane extracts and dry over anhydrous sodium sulfate to remove any residual water.
- Solvent Evaporation:
 - Filter or decant the hexane extract to remove the sodium sulfate.
 - Evaporate the hexane using a rotary evaporator or under a gentle stream of nitrogen to obtain the crude **squalene** extract.
- Quantification: Analyze the **squalene** content using methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Chloroform/Methanol Extraction

This method is effective for the extraction of total lipids, including **squalene**, from microbial biomass.

Materials:

- Yeast cell pellet
- Chloroform
- Methanol
- Deionized water
- Centrifuge tubes (50 mL)
- Vortex mixer
- Rotary evaporator

Procedure:

- Cell Harvesting: Harvest the yeast cells from the fermentation broth by centrifugation.

- Cell Lysis and Extraction:
 - Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform and methanol.
 - Disrupt the cells using sonication or homogenization for efficient extraction.
- Phase Separation:
 - Add deionized water to the mixture to induce phase separation. A typical ratio is 1:1:0.8 of chloroform:methanol:water.
 - Vortex the mixture thoroughly and then centrifuge to separate the phases.
- Collection of Organic Phase:
 - The lower chloroform phase contains the lipids, including **squalene**. Carefully collect this layer.
- Solvent Evaporation:
 - Evaporate the chloroform using a rotary evaporator at a temperature of around 45°C to obtain the lipid extract containing **squalene**.
- Purification and Quantification: The crude extract can be further purified by chromatography. Quantify the **squalene** content using GC or HPLC.

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) is a green and highly selective method for extracting **squalene**. It avoids the use of organic solvents and yields a high-purity product.

Materials and Equipment:

- Lyophilized (freeze-dried) yeast biomass
- Supercritical Fluid Extractor
- High-purity CO₂

Procedure:

- Biomass Preparation: Harvest and lyophilize the yeast cells. Lyophilization has been shown to significantly increase the **squalene** yield from SFE.
- SFE System Setup:
 - Load the lyophilized yeast biomass into the extraction vessel of the SFE system.
 - Set the desired extraction parameters. Optimal conditions for **squalene** extraction have been reported at a temperature of 60°C and a pressure of 250-255 bar, with a constant CO₂ flow rate of 0.2 L/min.
- Extraction:
 - Pump supercritical CO₂ through the extraction vessel. The **squalene** will dissolve in the supercritical fluid.
- Collection:
 - The CO₂-**squalene** mixture flows to a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the **squalene** to precipitate.
 - Collect the extracted **squalene**.
- Quantification: Analyze the purity and quantity of the extracted **squalene** using appropriate analytical techniques.

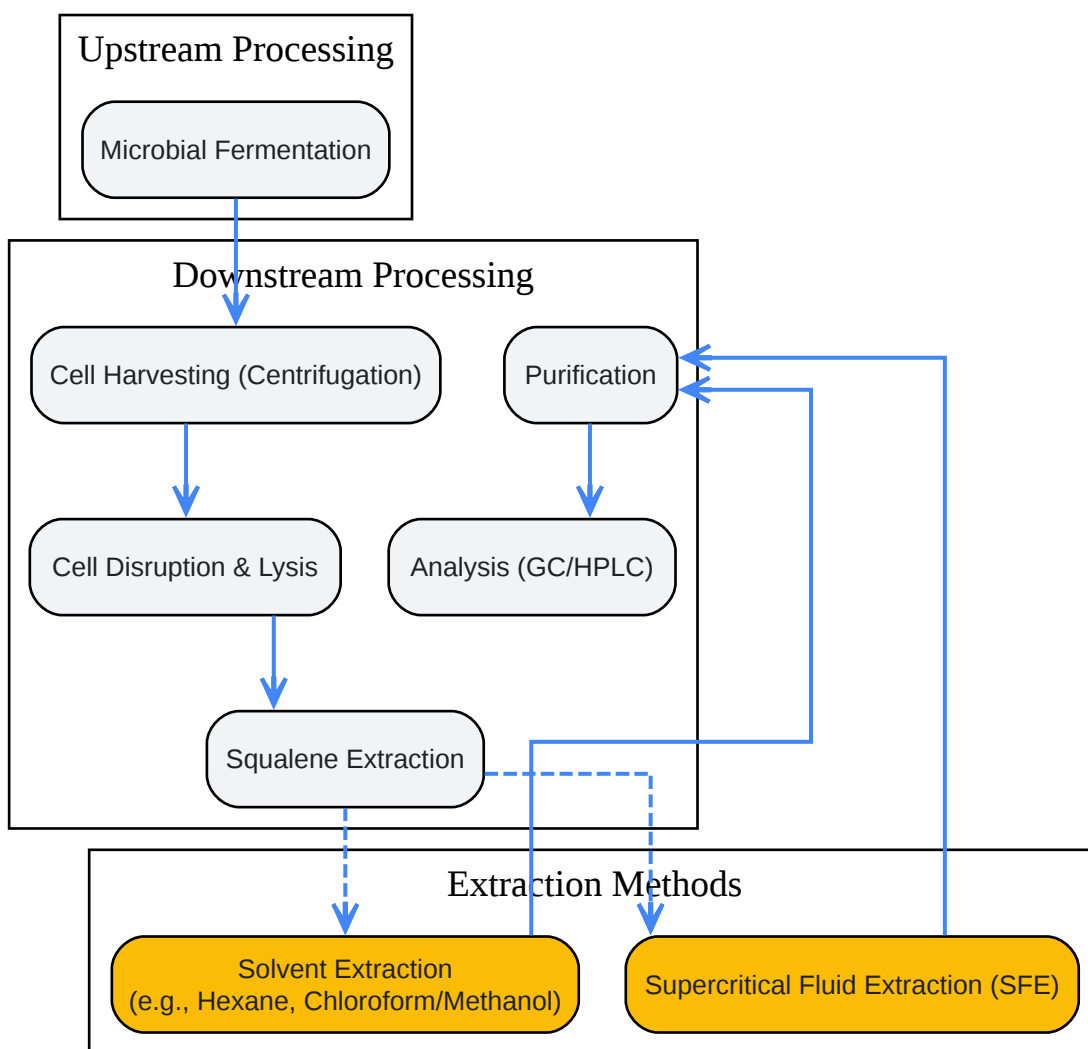
Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield and purity of the recovered **squalene**. The following table summarizes quantitative data from various studies.

Extraction Method	Microbial Source	Key Parameters	Squalene Yield	Reference
Methanol/KOH with Hexane	Saccharomyces cerevisiae	-	Better recovery than Ethanol/KOH	
Homogenization-based	Saccharomyces cerevisiae	-	3.5 to 16-fold higher than conventional methods	
Supercritical CO ₂	Torulaspora delbrueckii	60°C, 250-255 bar, 0.2 L/min CO ₂	11.12 µg/g dry weight	
Supercritical CO ₂ with Lyophilization	Torulaspora delbrueckii	60°C, 250-255 bar, 0.2 L/min CO ₂	430.52 µg/g dry weight	
Solvent Extraction	Saccharomyces cerevisiae	Chloroform/Methanol (2:1)	41.16 µg/g dry weight	
Solvent Extraction	Torulaspora delbrueckii	Chloroform/Methanol (2:1)	237.25 µg/g dry weight	

Experimental Workflow Diagram

The following diagram illustrates a general workflow for **squalene** extraction from microbial fermentation.



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